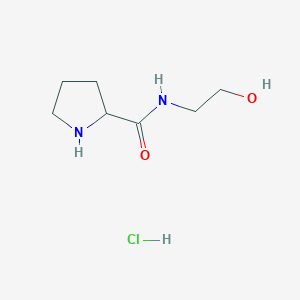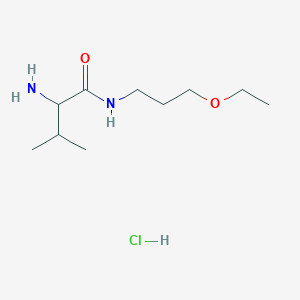![molecular formula C10H19ClN4 B1398453 N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride CAS No. 1220029-13-9](/img/structure/B1398453.png)
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride
説明
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride, also known by its chemical formula C10H19ClN4 , is a compound used in various scientific and pharmaceutical applications. It falls under the category of carbodiimides , which are versatile reagents for amide bond formation.
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(3-dimethylaminopropyl)pyridine-2,3-diamine with hydrochloric acid . The resulting hydrochloride salt is the N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride. The synthetic pathway ensures water solubility and stability.
Molecular Structure Analysis
The molecular structure consists of a pyridine ring with two amino groups (one primary and one secondary) attached via a propyl linker. The dimethylamino group enhances solubility and facilitates reactivity.
Chemical Reactions Analysis
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride is primarily employed as a condensing reagent . It couples carboxylic acids with amines to form amides. This reaction is crucial in peptide synthesis and other organic transformations.
Physical And Chemical Properties Analysis
- Molecular Weight : 230.74 g/mol
- Melting Point : Approximately 110-115°C
- Solubility : Soluble in water (0.5 M, clear to slightly hazy, colorless to faintly yellow)
- Anion Traces : Sulfate (SO42-) ≤ 0.05%
- Cation Traces : Al, Ca, Cu, Fe, K, Mg, NH4+, Na, Pb, Zn (all ≤ 0.0005%)
科学的研究の応用
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) demonstrates efficacy as a recyclable catalyst for acylating alcohols and phenols without requiring a base. Detailed mechanistic studies reveal that DMAP·HCl directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which undergoes nucleophilic attack to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in various alkylation and ring closure reactions. This has facilitated the generation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products (Roman, 2013).
Synthesis of Benzodiazepine Derivatives
In a study focusing on naphtho[1′,2′:5,6]pyrano[2,3-b][1,5]benzodiazepin-15-(8H)ones, the reaction of 3-(dimethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde with o-phenylenediamines in glacial acetic acid or pyridine yielded significant yields of these compounds. This process confirmed the structure of these compounds and highlighted the potential for synthesizing benzodiazepine derivatives (Roma, Ermili, Balbi, Massa, & Braccio, 1981).
Synthesis of Antidepressant Agents
A series of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide analogues were synthesized and evaluated as potential antidepressant agents. These compounds showed potent reserpine-prevention activity in mice and were found to have lower peripheral anticholinergic effects compared to imipramine (Clark et al., 1979).
Base Chemistry
N-[3-(dimethylamino)propyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine exhibit high gas phase proton affinities and pronounced basicities. Tris[N-dimethylaminopropyl(-butyl)]-CPI derivatives achieve superbasic PA and pKa values, suggesting applications in the development of chemistry related to superacids and superbases (Gattin, Kovačević, & Maksić, 2005).
Chromatographic Analysis
The chromatographic behavior of N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride was studied using the HPLC method. This research is important for the quantitative analysis of drugs and demonstrates the compound's utility in analytical chemistry (Bobrov, Van'kova, & Sul'din, 2000).
Safety And Hazards
- Safety Precautions : Handle with care; wear appropriate protective equipment.
- Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation.
- Storage : Store at -20°C.
将来の方向性
Research on N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride continues to explore its applications in drug synthesis, peptide chemistry, and bioconjugation. Further investigations into its reactivity, stability, and potential modifications are essential for advancing its utility.
Please note that this analysis is based on available information, and further studies may reveal additional insights.
特性
IUPAC Name |
2-N-[3-(dimethylamino)propyl]pyridine-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c1-14(2)8-4-7-13-10-9(11)5-3-6-12-10;/h3,5-6H,4,7-8,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKAIQOXYLEZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)

